REACTION_SMILES
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[Br:10][CH2:11][CH2:12][CH2:13][CH2:14][Br:15].[CH3:20][N:21]([CH3:22])[CH:23]=[O:24].[CH:16]([Cl:17])([Cl:18])[Cl:19].[H-:8].[NH:1]1[C:2](=[O:7])[CH2:3][CH2:4][CH2:5][CH2:6]1.[Na+:9]>>[N:1]1([CH2:14][CH2:13][CH2:12][CH2:11][Br:10])[C:2](=[O:7])[CH2:3][CH2:4][CH2:5][CH2:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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BrCCCCBr
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCCCN1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Type
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product
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Smiles
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O=C1CCCCN1CCCCBr
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |